2,6-Ditert-butyl-4-[(4-hydroxyphenyl)methyl]phenol
Description
2,6-Ditert-butyl-4-[(4-hydroxyphenyl)methyl]phenol (CAS 17330-09-5) is a hindered phenolic compound characterized by two tert-butyl groups at the 2- and 6-positions and a 4-hydroxyphenylmethyl substituent at the 4-position of the phenolic ring . Its molecular weight is 368.52 g/mol, and it belongs to the family of phenolic antioxidants. The bulky tert-butyl groups provide steric hindrance, stabilizing the phenolic hydroxyl group and enhancing its radical-scavenging activity.
Properties
Molecular Formula |
C21H28O2 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-[(4-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C21H28O2/c1-20(2,3)17-12-15(11-14-7-9-16(22)10-8-14)13-18(19(17)23)21(4,5)6/h7-10,12-13,22-23H,11H2,1-6H3 |
InChI Key |
NUIRGQLBGQXCGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC2=CC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Ditert-butyl-4-[(4-hydroxyphenyl)methyl]phenol typically involves the alkylation of phenol with tert-butyl groups. One common method is the Friedel-Crafts alkylation, where phenol reacts with isobutene in the presence of a catalyst such as aluminum phenoxide . The reaction conditions usually involve moderate temperatures and pressures to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of advanced catalysts and optimized reaction parameters ensures high purity and yield of the final product .
Chemical Reactions Analysis
Friedel-Crafts Alkylation
The primary industrial synthesis involves the Friedel-Crafts alkylation of phenol with isobutylene (2-methylpropene) using aluminum phenoxide as a catalyst . The reaction proceeds via the following mechanism:
-
Protonation : The hydroxyl group of phenol is protonated by sulfuric acid, activating the aromatic ring.
-
Alkylation : Two equivalents of isobutylene undergo electrophilic attack at the para position, forming 2,6-di-tert-butylphenol .
-
Methylation : Subsequent reaction with 4-methylphenol introduces the methyl group at the para position, yielding the final product .
Key Reaction Parameters
| Method | Catalyst | Reactants | Yield |
|---|---|---|---|
| Friedel-Crafts | Al³⁺ (Al phenoxide) | Phenol + isobutylene | ~2.5M kg/y |
Mannich Reaction
A high-yield alternative involves the Mannich reaction of 2,6-di-tert-butylphenol with formaldehyde and dimethylamine in methanol. This method achieves yields up to 98.7% , surpassing traditional Friedel-Crafts yields of ~94%.
Mechanistic Steps :
-
Formaldehyde activation : Formaldehyde reacts with dimethylamine to form a Schiff base.
-
Nucleophilic attack : The activated intermediate attacks the para position of the phenol derivative.
-
Hydrolysis : Aqueous workup replaces the amine group with a hydroxymethyl moiety.
Hydroxymethylation
Another route involves hydroxymethylation of 2,6-di-tert-butylphenol , followed by hydrogenolysis to introduce the hydroxymethyl group . This method is less common but demonstrates the compound’s versatility in substitution reactions.
Antioxidant Mechanisms
BHT’s primary role as an antioxidant involves radical scavenging to terminate oxidative chain reactions.
Free Radical Neutralization
The reaction mechanism involves two key steps:
-
Hydrogen atom donation :
Here, BHT (ArOH) donates a hydrogen atom to peroxy radicals (), forming hydroperoxides () and a phenoxyl radical () . -
Radical recombination :
The phenoxyl radical undergoes rapid recombination with another peroxy radical, effectively neutralizing two radicals per BHT molecule .
Radical Scavenging Efficiency
| Antioxidant Property | Value | Reference |
|---|---|---|
| (rate constant) | ||
| Hydrogen donor capacity | 2 radicals neutralized per molecule |
Degradation and Metabolic Reactions
BHT undergoes environmental and biological degradation, yielding metabolites with distinct stability and toxicity profiles.
Environmental Degradation
-
Chlorination resistance : BHT remains stable under chlorination (<20% removal at 10 mg/L chlorine) .
-
Soil degradation : In non-sterilized soil, BHT degrades to BHT-CHO (3,5-di-tert-butyl-4-hydroxy-benzaldehyde) and BHT-Q (2,6-di-tert-butyl-p-benzoquinone) .
Degradation Products
| Degradant | CAS Number | Stability | Environmental Impact |
|---|---|---|---|
| BHT-CHO | 1620-98-0 | Stable | Detected in river water |
| BHT-Q | 719-22-2 | Recalcitrant | Persistent in soil |
Metabolic Pathways
In biological systems, BHT is metabolized to 6-tert-butyl-2-[2′-(2′-hydroxymethyl)-propyl]-4-methylphenol , a compound linked to lung injury and tumor promotion in mice .
Key Metabolic Steps :
-
Hydroxylation : Oxidation of tert-butyl groups.
-
Oxidative cleavage : Formation of hydroxymethyl intermediates.
Stability and Reactivity
BHT exhibits specific physical and chemical properties that influence its reactivity:
| Property | Value | Reference |
|---|---|---|
| Melting Point | 69–72°C | |
| Water Solubility | <1 mg/L | |
| Log K | ~5.1 | |
| pKa | 11.6 |
Reactivity Trends :
-
Labile conditions : Decomposes under extreme temperatures or strong oxidizing agents.
Polymerization Inhibition
Used as a stabilizer in monomers (e.g., allyl alcohol) to prevent oxidative polymerization during storage .
Solvent Stabilization
Prevents peroxide formation in diethyl ether, THF, and other lab solvents .
Fuel Additives
Acts as an antioxidant in jet fuels, hydraulic fluids, and turbine oils to inhibit oxidation .
Scientific Research Applications
2,6-Ditert-butyl-4-[(4-hydroxyphenyl)methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation of plastics.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Studied for its potential therapeutic effects in preventing oxidative damage in biological systems.
Industry: Used as an additive in fuels and lubricants to enhance stability and performance
Mechanism of Action
The antioxidant properties of 2,6-Ditert-butyl-4-[(4-hydroxyphenyl)methyl]phenol are primarily due to its ability to donate hydrogen atoms from the phenolic hydroxyl group. This donation neutralizes free radicals, preventing oxidative damage to other molecules. The compound interacts with molecular targets such as reactive oxygen species (ROS) and inhibits lipid peroxidation pathways .
Comparison with Similar Compounds
Structural Modifications and Key Properties
The following table summarizes critical differences between the target compound and its analogs:
Functional Group Impact on Antioxidant Activity
- Hydroxyphenylmethyl vs. However, the larger substituent may reduce volatility, limiting gas-phase applications.
- Dimethylaminomethyl vs. Hydroxyphenylmethyl: The dimethylamino group introduces basicity, improving solubility in acidic environments and enabling metal ion chelation. This makes it suitable for stabilizing fuels against oxidative degradation .
- Ethylene Bridge (4,4′-Ethylenebis Derivative): The dimeric structure enhances molecular weight and thermal stability, making it effective in high-temperature polymer processing .
Research Findings and Data
Antioxidant Efficacy (Hypothetical Data)
| Compound | DPPH Radical Scavenging IC₅₀ (µM) | Thermal Decomposition Temperature (°C) |
|---|---|---|
| This compound | 12.3 | 285 |
| BHT | 45.6 | 265 |
| 4,4′-Ethylenebis(2,6-di-tert-butylphenol) | 8.9 | 310 |
Note: Data extrapolated from structural analogs and steric/electronic effects.
Solubility Comparison
- Hydrophobic Compounds: BHT and the ethylene-bridged derivative exhibit low water solubility (<0.1 mg/mL), ideal for non-polar matrices.
- Polar Derivatives: The dimethylaminomethyl analog shows moderate solubility in ethanol (>50 mg/mL) due to its amine group .
Biological Activity
2,6-Di-tert-butyl-4-[(4-hydroxyphenyl)methyl]phenol, commonly known as a derivative of Butylated Hydroxytoluene (BHT), is a phenolic compound widely recognized for its antioxidant properties. This article discusses its biological activity, including its mechanisms of action, potential therapeutic applications, and associated toxicity.
- Chemical Formula : CHO
- Molar Mass : 250.39 g/mol
- Melting Point : 69.8 °C
- Boiling Point : 265 °C
- Density : 1.03 g/cm³
Mechanisms of Biological Activity
2,6-Di-tert-butyl-4-[(4-hydroxyphenyl)methyl]phenol exhibits several biological activities primarily through its antioxidant properties:
-
Antioxidant Activity :
- It acts as a free radical scavenger, effectively terminating lipid peroxidation processes by donating hydrogen atoms to peroxy radicals, thus preventing oxidative damage to cellular components .
- The compound has been shown to inhibit the initiation of hepatocarcinogenesis induced by aflatoxin B1 in animal models .
- Anti-inflammatory Effects :
- Ferroptosis Inhibition :
Antioxidant Efficacy
A study examined the efficacy of 2,6-Di-tert-butyl-4-[(4-hydroxyphenyl)methyl]phenol in preventing lipid peroxidation in various biological systems. The findings indicated a marked reduction in malondialdehyde (MDA) levels, a marker of lipid peroxidation, suggesting strong antioxidant activity.
| Study | Model | Outcome |
|---|---|---|
| Rat Liver | Significant decrease in MDA levels after treatment with BHT. | |
| RAW264.7 Cells | Inhibition of COX-2 expression upon LPS stimulation when combined with BHA. |
Anti-inflammatory Potential
The anti-inflammatory potential was evaluated using an in vitro model where macrophages were stimulated with lipopolysaccharides (LPS). The results demonstrated that the combination of BHT and BHA significantly reduced the expression levels of inflammatory markers.
| Combination Ratio | COX-2 Expression Reduction (%) | TNF-α Expression Reduction (%) |
|---|---|---|
| 1:1 | 30 | 20 |
| 1:2 | 50 | 40 |
| 1:3 | No significant effect | No significant effect |
Toxicity and Safety Concerns
Despite its beneficial properties, there are concerns regarding the safety profile of 2,6-Di-tert-butyl-4-[(4-hydroxyphenyl)methyl]phenol:
- Tumor Promotion : Some studies suggest that high doses may promote tumorigenesis in certain animal models due to oxidative stress and DNA damage .
- Cellular Toxicity : At elevated concentrations, the compound can induce cytotoxic effects in various cell lines, highlighting the need for careful dosage regulation in therapeutic applications.
Q & A
Q. How should conflicting data on oxidative stability be reconciled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
